molecular formula C10H11ClN2O3 B10906404 Ethyl 2-(4-chlorobenzoyl)hydrazinecarboxylate

Ethyl 2-(4-chlorobenzoyl)hydrazinecarboxylate

Cat. No.: B10906404
M. Wt: 242.66 g/mol
InChI Key: KJMREANUJBXMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chlorobenzoyl)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of an ethyl ester group, a hydrazine moiety, and a 4-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-chlorobenzoyl)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-chlorobenzoyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Formation of ethyl 2-(4-chlorophenylazo)hydrazinecarboxylate.

    Reduction: Formation of ethyl 2-(4-chlorobenzyl)hydrazinecarboxylate.

    Substitution: Formation of ethyl 2-(4-substituted benzoyl)hydrazinecarboxylate.

Scientific Research Applications

Ethyl 2-(4-chlorobenzoyl)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and other derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its hydrazine moiety.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorobenzoyl)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

  • Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
  • Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
  • Ethyl 2-(4-methylbenzoyl)hydrazinecarboxylate

Comparison: Ethyl 2-(4-chlorobenzoyl)hydrazinecarboxylate is unique due to the presence of the 4-chlorobenzoyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

ethyl N-[(4-chlorobenzoyl)amino]carbamate

InChI

InChI=1S/C10H11ClN2O3/c1-2-16-10(15)13-12-9(14)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14)(H,13,15)

InChI Key

KJMREANUJBXMIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.